Okanin Surpasses Isookanin and Positive Controls in DPPH Radical Scavenging Potency
Okanin exhibits DPPH radical-scavenging activity superior to its structural isomer isookanin as well as the positive controls ascorbic acid and butylated hydroxytoluene (BHT). In a comparative in vitro assay, okanin achieved an EC50 of 6.2 μM, representing a 41.5% lower concentration required for equivalent effect compared to isookanin (EC50 10.6 μM) [1]. Both chalcones outperformed synthetic antioxidants ascorbic acid (EC50 30.4 μM) and BHT (EC50 45.8 μM) by 4.9-fold and 7.4-fold, respectively [1].
| Evidence Dimension | DPPH Radical Scavenging Activity (EC50) |
|---|---|
| Target Compound Data | EC50 = 6.2 μM |
| Comparator Or Baseline | Isookanin (EC50 = 10.6 μM); Ascorbic acid (EC50 = 30.4 μM); BHT (EC50 = 45.8 μM) |
| Quantified Difference | Okanin EC50 is 41.5% lower than isookanin; 4.9-fold more potent than ascorbic acid; 7.4-fold more potent than BHT |
| Conditions | DPPH free radical scavenging assay in vitro |
Why This Matters
Procurement of okanin rather than isookanin provides a compound with 1.7-fold higher antioxidant potency in the DPPH assay, enabling lower dosing requirements in oxidative stress models.
- [1] Ma Z, Zheng S, Han H, et al. The bioactive components of Coreopsis tinctoria (Asteraceae) capitula: Antioxidant activity in vitro and profile in rat plasma. Journal of Pharmaceutical and Biomedical Analysis. 2016. View Source
